molecular formula C16H15F2N3O B2578885 N-[(2,6-Difluorophenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415488-15-0

N-[(2,6-Difluorophenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Numéro de catalogue B2578885
Numéro CAS: 2415488-15-0
Poids moléculaire: 303.313
Clé InChI: SYMMDMILOFRTRB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(2,6-Difluorophenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as Difluoromethylornithine (DFMO), is a synthetic compound that has been extensively studied for its potential use in cancer therapy. DFMO is an inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in the production of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction is a hallmark of cancer cells. Inhibition of ODC by DFMO leads to a decrease in polyamine levels, which can result in the suppression of tumor growth.

Mécanisme D'action

Studies: While the mechanism of action of DFMO is well understood, there is still much to learn about the specific pathways involved in its anti-cancer effects. Future research could focus on identifying the downstream targets of DFMO and how they contribute to its anti-cancer effects.
4. Biomarker Identification: DFMO has been shown to be effective in certain types of cancer, but not in others. Future research could focus on identifying biomarkers that can predict which patients are most likely to benefit from DFMO treatment.
5. Chemoprevention: DFMO has shown promise as a chemopreventive agent, but more research is needed to determine its effectiveness in preventing cancer in high-risk populations.
6. Clinical Trials: While DFMO has shown promise in early-stage clinical trials, larger clinical trials are needed to determine its effectiveness and safety in larger patient populations.
In conclusion, DFMO is a synthetic compound that has shown promise as a potential cancer therapy. Its ability to inhibit ODC and decrease polyamine levels has been shown to suppress tumor growth in various types of cancer. While DFMO has limitations in its effectiveness, future research could focus on the development of new analogues, combination therapy, and biomarker identification to improve its effectiveness and safety.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of DFMO for lab experiments is its specificity for ODC. DFMO does not inhibit other enzymes involved in polyamine metabolism, which can be important for studying the specific role of ODC in cancer cells. However, DFMO can have off-target effects, and its effectiveness can be influenced by factors such as the dose and duration of treatment.
List of

Orientations Futures

1. Combination Therapy: DFMO has been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy. Future research could focus on identifying the most effective combinations of DFMO with other cancer therapies.
2. Development of New Analogues: DFMO has limitations in its effectiveness, and there is a need to develop new analogues that can overcome these limitations. Future research could focus on the development of new DFMO analogues that are more effective and have fewer side effects.
3.

Méthodes De Synthèse

DFMO can be synthesized using a multistep process that involves the condensation of 2,6-difluorobenzaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 4-chloro-3-nitrobenzoyl chloride to yield the desired product.

Applications De Recherche Scientifique

DFMO has been extensively studied for its potential use in cancer therapy. Clinical trials have shown that DFMO can be effective in the treatment of various types of cancer, including colon cancer, prostate cancer, and neuroblastoma. DFMO has also been shown to have potential as a chemopreventive agent, as it can reduce the risk of cancer recurrence in patients who have undergone surgery for early-stage colon cancer.

Propriétés

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O/c17-12-5-3-6-13(18)11(12)8-19-16(22)15-10-4-1-2-7-14(10)20-9-21-15/h3,5-6,9H,1-2,4,7-8H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMMDMILOFRTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,6-Difluorophenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.